N-Fmoc-2-chloro-L-tyrosine

Enzyme kinetics Halogenated tyrosine β-Tyrosinase

Researchers requiring a permanent ortho-chloro substituent on the tyrosine aromatic ring for solid-phase peptide synthesis face a critical procurement challenge: O-protected analogs like Fmoc-Tyr(2-ClTrt)-OH lose the chlorine during TFA cleavage, leaving unmodified tyrosine. N-Fmoc-2-chloro-L-tyrosine resolves this by embedding chlorine directly into the aromatic scaffold, where it survives standard Fmoc deprotection (piperidine) and final cleavage (TFA). - Permanent ortho-Cl modification; no additional deprotection or post-synthetic chlorination needed - Reduces enzymatic degradation at Tyr residues (relative turnover 70.7 vs. 100 for unmodified Tyr) - Suitable for peptide SAR studies, anti-parasitic library construction, and biophysical probe design

Molecular Formula C24H20ClNO5
Molecular Weight 437.9 g/mol
Cat. No. B8178163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-2-chloro-L-tyrosine
Molecular FormulaC24H20ClNO5
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)O)Cl)C(=O)O
InChIInChI=1S/C24H20ClNO5/c25-21-12-15(27)10-9-14(21)11-22(23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22,27H,11,13H2,(H,26,30)(H,28,29)/t22-/m0/s1
InChIKeyJBVALNDOZYTSJL-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-2-chloro-L-tyrosine CAS 2349740-74-3: Amino Acid Derivative for Ortho-Chlorinated Peptide Synthesis


N-Fmoc-2-chloro-L-tyrosine (CAS 2349740-74-3, C₂₄H₂₀ClNO₅, MW 437.9) is a protected halogenated aromatic amino acid building block for Fmoc-based solid-phase peptide synthesis (SPPS) [1]. It features an Fmoc-protected α-amino group and a chlorine atom substituted at the ortho-position (C2) of the phenolic ring [2]. Unlike O-protected tyrosine analogs such as Fmoc-Tyr(tBu)-OH or Fmoc-Tyr(2-ClTrt)-OH, this compound incorporates chlorine directly into the aromatic scaffold as a permanent structural feature, enabling the introduction of a metabolically stable, electron-withdrawing substituent that alters aromatic ring electronics without additional deprotection steps during peptide assembly .

N-Fmoc-2-chloro-L-tyrosine: Why Ortho-Chlorination Dictates Non-Interchangeable Peptide Building Block Selection


Generic substitution with alternative Fmoc-protected tyrosine derivatives is not chemically or functionally equivalent because the ortho-chloro substituent fundamentally alters the aromatic ring's electronic profile, steric environment, and biological recognition properties. Unmodified Fmoc-Tyr-OH introduces a hydroxyl group that participates in hydrogen bonding and requires side-chain protection during SPPS [1]. The meta-chloro regioisomer, Fmoc-3-chloro-L-tyrosine (CAS 478183-58-3), positions chlorine at C3, creating a different electronic substitution pattern and distinct steric constraints around the phenolic oxygen, which can affect enzyme recognition and peptide conformation . O-protected analogs such as Fmoc-Tyr(2-ClTrt)-OH (CAS 350241-80-4, MW 680.2) employ the 2-chlorotrityl group as an acid-labile protecting group rather than as a permanent aromatic substituent; this serves an orthogonal synthetic purpose and is removed during cleavage . The chlorine atom in N-Fmoc-2-chloro-L-tyrosine is a permanent structural element retained in the final peptide product, where it modulates physicochemical properties and potential bioactivity, making its selection a critical, irreversible design choice rather than a fungible procurement decision [2].

N-Fmoc-2-chloro-L-tyrosine: Comparative Performance and Differentiation Evidence in Peptide Synthesis


Comparative Enzyme Substrate Activity: 2-Chloro-L-Tyrosine vs. 2-Bromo- and 2-Iodo-Tyrosine in β-Tyrosinase Degradation

The core amino acid precursor of N-Fmoc-2-chloro-L-tyrosine (2-chloro-L-tyrosine) exhibits substantially higher resistance to enzymatic degradation by β-tyrosinase compared to the 2-bromo and 2-iodo analogs. This class-level evidence supports the selection of 2-chloro substitution when designing peptides intended to resist metabolic cleavage at the tyrosine residue [1]. While this data derives from the free amino acid rather than the Fmoc-protected building block itself, the aromatic substitution pattern is preserved in the final peptide product.

Enzyme kinetics Halogenated tyrosine β-Tyrosinase Metabolic stability

Regioselective Ortho-Chlorination: Synthetic Complexity Justifies Procurement Over Meta-Chloro Analog

The synthesis of N-Fmoc-2-chloro-L-tyrosine requires regioselective chlorination specifically at the ortho-position of the phenol ring while preserving stereochemical integrity at the α-carbon . The meta-chloro regioisomer Fmoc-3-chloro-L-tyrosine (CAS 478183-58-3) is more readily synthesized via alternative routes . This synthetic differentiation means procurement decisions for ortho-chloro building blocks inherently carry supply chain and cost implications not applicable to the meta-substituted analog. Commercial specification for N-Fmoc-2-chloro-L-tyrosine includes enantiomeric purity of ≥98% ee with overall purity of ≥97%, ensuring that the more synthetically demanding ortho-chloro product meets chiral purity standards required for SPPS .

Regioselective synthesis Ortho-chlorination Stereochemical integrity Chiral purity

Structural Differentiation: Ortho-Chloro Aromatic Substitution vs. O-2-Chlorotrityl Protection in Peptide Design

N-Fmoc-2-chloro-L-tyrosine (MW 437.9) and Fmoc-Tyr(2-ClTrt)-OH (CAS 350241-80-4, MW 680.2) serve fundamentally different roles in peptide chemistry. The 2-chloro substituent in N-Fmoc-2-chloro-L-tyrosine is a permanent structural feature integrated into the aromatic ring (C24H20ClNO5), retained in the final peptide to modulate electronic properties and potential bioactivity [1]. In contrast, the 2-ClTrt group in Fmoc-Tyr(2-ClTrt)-OH is an acid-labile O-protecting group that is removed during peptide cleavage with 1% TFA/5% TIS in DCM . Selection of N-Fmoc-2-chloro-L-tyrosine is indicated when permanent ortho-chlorination is desired for structure-activity relationship (SAR) studies or to alter the tyrosine residue's physicochemical profile; Fmoc-Tyr(2-ClTrt)-OH is selected for orthogonal side-chain protection strategies.

Permanent modification Protecting group strategy Peptide stability Aromatic electronics

Late-Stage Chlorination of Tyrosine Residues: Significance of Ortho-Chloro Substituents in Peptide Drug Development

Recent advances in peptide-based nucleophilic catalysis have established methods for late-stage chlorination of tyrosine residues in peptides up to octamers, enabling catalyst loadings as low as 0.25 mol% and gram-scale reactions [1]. The widespread presence of aromatic chloro-substituents in bioactive compounds is associated with significant pharmacokinetic properties, including modulation of metabolic stability and target binding [1]. While this catalytic approach enables post-synthetic chlorination, direct incorporation of N-Fmoc-2-chloro-L-tyrosine during SPPS provides an alternative pre-installation strategy that bypasses the need for additional catalytic steps and ensures site-specific, stoichiometric incorporation of the ortho-chloro modification. This building block approach is particularly valuable when precise control over the chlorination site (ortho vs. meta vs. di-substituted) is required and when downstream catalytic chlorination may be incompatible with other sensitive functional groups in the peptide sequence.

Late-stage functionalization Peptide chlorination Pharmacokinetics Catalytic chlorination

Anti-Parasitic Activity Profile of Chloro-L-Tyrosine Derivatives: 2-Chloro Substitution in SAR Studies

In structure-activity relationship (SAR) studies evaluating halogenated L-tyrosine derivatives against parasitic protozoa, chloro-L-tyrosine derivatives (including 2-chloro-substituted analogs) were among twenty-two compounds synthesized and tested for in vitro activity against Leishmania panamensis and other parasitic targets implicated in Chagas disease [1]. The chloro-substituted tyrosine derivatives demonstrated measurable anti-parasitic activity within this compound library. While head-to-head quantitative comparisons specifically isolating N-Fmoc-2-chloro-L-tyrosine-derived peptides are not available in the open literature, this class-level evidence establishes the ortho-chloro tyrosine scaffold as a validated pharmacophoric element in anti-parasitic drug discovery programs.

Anti-parasitic Chagas disease Leishmania Halogenated tyrosine

N-Fmoc-2-chloro-L-tyrosine: Recommended Scientific and Industrial Procurement Applications


Solid-Phase Peptide Synthesis Requiring Permanent Ortho-Chloro Aromatic Modification

For SPPS applications where the final peptide must retain an ortho-chloro substituent on the tyrosine aromatic ring—as opposed to a cleavable O-protecting group—N-Fmoc-2-chloro-L-tyrosine is the appropriate building block selection. The chlorine atom remains intact through standard Fmoc deprotection (piperidine) and final cleavage (TFA) conditions, modulating the aromatic ring's electronic properties and LogP (XLogP3-AA = 4.9) [1]. This contrasts with Fmoc-Tyr(2-ClTrt)-OH, where the 2-chlorotrityl group is removed during cleavage, leaving unmodified tyrosine. Procurement is indicated for peptide SAR studies investigating the impact of ortho-halogenation on target binding, metabolic stability, or conformational properties.

Peptide-Based Anti-Parasitic Drug Discovery and Halogenated Peptide Library Construction

Research programs targeting Chagas disease, leishmaniasis, or related parasitic infections should consider N-Fmoc-2-chloro-L-tyrosine for constructing peptide libraries where ortho-chlorination is hypothesized to enhance anti-parasitic activity. The established activity of chloro-L-tyrosine derivatives against Leishmania panamensis provides class-level validation for this scaffold in anti-infective peptide design [1]. Direct incorporation of the pre-chlorinated building block during SPPS ensures defined, site-specific modification without reliance on post-synthetic chlorination protocols that may introduce heterogeneity.

Metabolically Stabilized Peptide Design Targeting β-Tyrosinase or Related Degradative Pathways

When designing peptides intended for biological environments where enzymatic degradation at the tyrosine residue (e.g., via β-tyrosinase or related aromatic amino acid catabolic enzymes) is a concern, 2-chloro-L-tyrosine incorporation provides a measurable reduction in enzymatic turnover relative to unsubstituted tyrosine (relative degradation rate: 70.7 vs. 100 baseline) [1]. While not as degradation-resistant as the 2-iodo analog (relative rate: 12.6), the 2-chloro variant offers a balanced profile of moderate metabolic stabilization combined with more favorable synthetic accessibility and physicochemical properties for peptide synthesis applications.

Electronic Modulation of Tyrosine Residues for Biophysical and Spectroscopic Studies

The electron-withdrawing ortho-chloro substituent alters the UV absorbance and fluorescence properties of the tyrosine phenolic ring, as well as modulating the pKa of the phenolic hydroxyl group. N-Fmoc-2-chloro-L-tyrosine is therefore suitable for peptide synthesis in biophysical research applications where these altered spectroscopic or acid-base properties are leveraged as site-specific probes for studying peptide conformation, protein-ligand interactions, or local environmental sensitivity. The permanent nature of the ortho-chloro modification ensures the probe remains intact throughout experimental workflows [1].

Technical Documentation Hub

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